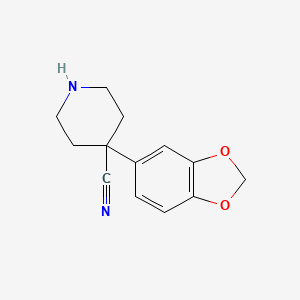
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile is a chemical compound that features a piperidine ring substituted with a benzodioxole moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which is reacted with piperidine.
Formation of Intermediate: The intermediate product is formed by the reaction of 1,3-benzodioxole with piperidine under controlled conditions.
Introduction of Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile donor, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activity, including potential anticancer and antimicrobial properties.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their function. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)piperidine: Lacks the nitrile group but shares the benzodioxole and piperidine moieties.
4-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of the piperidine ring.
1-(1,3-Benzodioxol-5-yl)-2-aminopropane: Features an aminopropane group instead of the piperidine ring.
Uniqueness
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile is unique due to the presence of both the benzodioxole and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H14N2O2/c14-8-13(3-5-15-6-4-13)10-1-2-11-12(7-10)17-9-16-11/h1-2,7,15H,3-6,9H2 |
InChI Key |
SUPUNTGJOXXQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


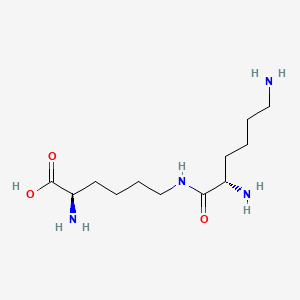
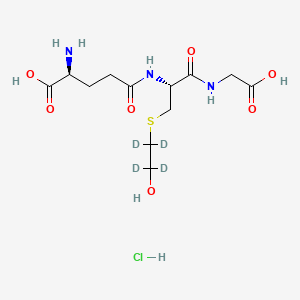
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
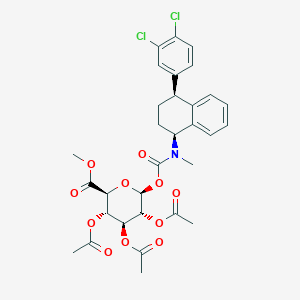
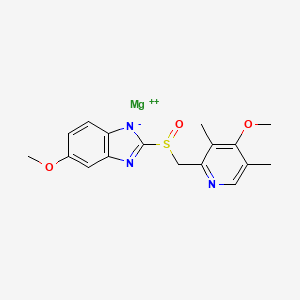
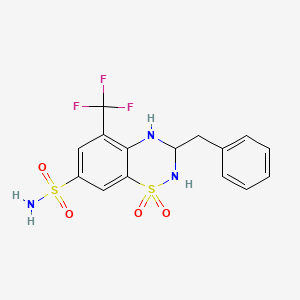
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

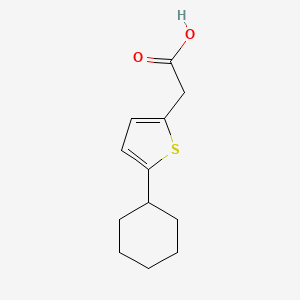
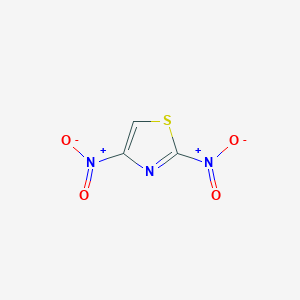
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
